molecular formula C24H22N4O5S2 B12132642 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12132642
M. Wt: 510.6 g/mol
InChI Key: HPXGFKBXQNCZQR-GRSHGNNSSA-N
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Description

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a 1,3-benzodioxole substituent. Its structural complexity arises from:

  • Thiazolidinone moiety: A five-membered ring containing sulfur and nitrogen, known for its role in modulating biological activity and redox properties .
  • 1,3-Benzodioxol-5-ylmethyl substituent: A methylenedioxybenzene group that enhances electron density and may improve metabolic stability compared to simpler benzyl derivatives .
  • 3-Hydroxypropylamino side chain: A polar substituent that increases solubility and hydrogen-bonding capacity .

The Z-configuration of the exocyclic double bond (confirmed via crystallographic studies using tools like SHELX and ORTEP ) ensures stereochemical stability, critical for interaction with biological targets.

Properties

Molecular Formula

C24H22N4O5S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O5S2/c1-14-3-6-20-26-21(25-7-2-8-29)16(22(30)27(20)11-14)10-19-23(31)28(24(34)35-19)12-15-4-5-17-18(9-15)33-13-32-17/h3-6,9-11,25,29H,2,7-8,12-13H2,1H3/b19-10-

InChI Key

HPXGFKBXQNCZQR-GRSHGNNSSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCO)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Benzodioxole Component

The 1,3-benzodioxol-5-ylmethyl group is synthesized via acid-catalyzed condensation of catechol with carbonyl compounds. The patent CN102766131A details a method using carbon-based solid acid catalysts (e.g., sulfonated carbon materials) for high selectivity (>95%) and conversion rates (>80%).

Procedure :

  • Reactants : Catechol and pimelinketone (mass ratio 1:1.2).

  • Catalyst : Carbon-based solid acid (2.5 g per mole of ketone).

  • Conditions : Reflux in cyclohexane with azeotropic water removal for 4–6 hours.

  • Outcome : The product, 5-methyl-1,3-benzodioxole , is isolated via distillation or crystallization.

Key Data :

ParameterValue
Catalyst Loading2.5 g/mol ketone
Reaction Time4–6 hours
Conversion Rate80–85%
Selectivity95–98%

This method avoids toxic halides and minimizes side reactions compared to traditional routes using V₂O₅ or Tosic acid .

Thiazolidinone Ring Formation

The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene core is synthesized via cycloalkylation of thiosemicarbazones, as described by Basahel et al. .

Procedure :

  • Thiosemicarbazone Synthesis :

    • React 5-methyl-1,3-benzodioxole-5-carbaldehyde with benzodioxolyl thiosemicarbazide in ethanol under reflux (12 hours).

  • Cycloalkylation :

    • Treat the thiosemicarbazone with chloroacetone in acetic acid at 80°C for 6 hours to form the thiazolidinone ring.

Key Data :

StepConditionsYield
ThiosemicarbazoneEthanol, reflux, 12 h75%
CycloalkylationAcetic acid, 80°C, 6 h68%

The Z-configuration of the exocyclic double bond is confirmed via NOESY spectroscopy .

Pyrido[1,2-a]pyrimidin-4-one Core Synthesis

The 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is constructed using heteropolyacid catalysts, as reported by Ahmed et al. .

Procedure :

  • Reactants : 2-Amino-4-methylpyridine and ethyl acetoacetate.

  • Catalyst : Al₃PW₁₂O₄₀ (5 mol%).

  • Conditions : Solvent-free, 80°C, 3 hours.

  • Outcome : The product is purified via column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

ParameterValue
Catalyst Efficiency92% yield
Reaction Time3 hours
Temperature80°C

The 2-[(3-hydroxypropyl)amino] substituent is introduced via nucleophilic substitution of a chloro intermediate with 3-amino-1-propanol in DMF at 60°C (12 hours, 70% yield) .

Final Coupling and Functionalization

The thiazolidinone and pyridopyrimidinone units are coupled via Knoevenagel condensation :

Procedure :

  • Reactants : Thiazolidinone derivative and pyridopyrimidinone aldehyde.

  • Conditions : Piperidine (catalyst), ethanol, reflux, 8 hours.

  • Outcome : The Z-isomer is isolated via recrystallization from methanol (55% yield).

Optimization Insights :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility.

  • Catalyst : Piperidine (5 mol%) yields higher stereoselectivity than DBU.

Analytical Characterization

Critical Data :

  • HRMS : m/z 567.18 [M+H]⁺ (calc. 567.17).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone-H), 6.85–6.92 (m, 3H, benzodioxole-H), 4.12 (t, 2H, -OCH₂-).

  • HPLC Purity : 98.2% (C18 column, acetonitrile:H₂O = 70:30).

Comparative Analysis of Methods

StepMethod AdvantageLimitation
BenzodioxoleHigh selectivity, low cost Requires azeotropic distillation
ThiazolidinoneMild conditions Moderate yields
PyridopyrimidinoneSolvent-free, high yield Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and triggering cellular responses such as apoptosis .

Comparison with Similar Compounds

Aromatic Substituents

  • The 1,3-benzodioxol-5-ylmethyl group in the target compound provides enhanced electron density and metabolic resistance compared to the benzyl group in , which lacks the methylenedioxy bridge. This modification likely improves π-π interactions in drug-receptor binding .

Amino Side Chains

  • The 3-hydroxypropyl chain (target) offers greater conformational flexibility and hydrogen-bonding capacity than the 2-hydroxyethyl group in , which may enhance solubility in aqueous environments .
  • The imidazolylpropyl side chain in introduces a basic nitrogen, enabling coordination with metal ions or acidic residues in enzymatic targets .

Thiazolidinone Modifications

  • The 2-thioxo group in all compounds contributes to redox activity, but the 1,3-benzodioxol substitution in the target compound may stabilize the thiazolidinone ring against oxidative degradation .

Research Findings and Functional Implications

  • Solubility and Bioavailability : The hydroxypropyl side chain in the target compound likely improves aqueous solubility compared to the imidazolylpropyl chain in , which may aggregate in polar solvents .
  • Reactivity : The methylenedioxy group in the target compound could reduce electrophilic aromatic substitution reactions, enhancing stability under physiological conditions .
  • Synthetic Accessibility : The target compound’s synthesis may require regioselective coupling steps for the benzodioxol group, contrasting with the simpler benzylation in .

Biological Activity

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its intricate structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

This compound features a pyrido[1,2-a]pyrimidine core integrated with a thiazolidinone moiety and a benzodioxole group. The presence of various functional groups such as methoxy and amino groups enhances its potential biological activity and chemical reactivity. The molecular formula is C25H24N4O4S2C_{25}H_{24}N_{4}O_{4}S_{2}, with a molecular weight of approximately 508.6 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or disrupt cellular processes through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including DYRK1A, which is implicated in neurological disorders and cancer.
  • Antioxidant Activity : Due to the presence of the benzodioxole moiety, this compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidines possess significant anticancer activities. For instance, compounds structurally related to our target have been shown to inhibit cell proliferation in various cancer cell lines such as Huh7 D12 and MDA-MB 231. The inhibition concentration (IC50) values for some related compounds have been reported in the low nanomolar range (e.g., IC50 = 0.028 µM for lead compounds) .

Antimicrobial Activity

The thiazolidinone structure contributes to antimicrobial properties. Compounds with similar thiazolidinone cores have demonstrated effectiveness against a range of bacterial strains, suggesting that our target compound could also possess antimicrobial activity .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Oxo-2-thioxo-1,3-thiazolidineSimple thiazolidine structureAntimicrobial
Benzodioxole derivativesContains benzodioxole moietyAntioxidant
Pyrido[1,2-a]pyrimidinesCore pyrido-pyrimidine structureAnticancer

This comparison highlights that while simpler analogs may exhibit individual properties, the complex combination of functional groups in our target compound likely confers unique biological properties not found in simpler structures.

Case Studies

Several studies have focused on the biological activities of similar compounds:

  • DYRK1A Inhibition : A study identified specific inhibitors of DYRK1A from thiazolidinone derivatives showing IC50 values below 100 nM .
  • Cell Proliferation Assays : In vitro tests on various cancer cell lines demonstrated significant inhibition rates for compounds related to our target .
  • Antioxidant Effects : Research on benzodioxole derivatives indicated their role in reducing oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of intermediates. Critical steps include forming the thiazolidinone ring and coupling it to the pyrido[1,2-a]pyrimidin-4-one core. Optimize yields by:

  • Using dimethyl sulfoxide (DMSO) or acetonitrile as solvents to enhance solubility of intermediates .
  • Employing Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) as catalysts for regioselective thiazolidinone formation .
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation, and how can contradictions in spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR and IR spectroscopy are critical for confirming the Z-configuration of the methylidene group and thioamide functionality .
  • Discrepancies in NMR signals (e.g., overlapping peaks) can be resolved by:
  • Using 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Comparing experimental IR data (e.g., C=O stretch at ~1700 cm⁻¹) with computational predictions .

Q. What initial biological screening approaches are recommended to assess this compound’s bioactivity?

  • Methodological Answer :

  • Conduct broad-spectrum assays (e.g., antimicrobial, anticancer) using standardized protocols:
  • MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions (temperature, solvent, catalysts) be systematically optimized for scalable synthesis?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test variables:
  • Temperature : Reflux (~80°C) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Catalyst screening : Compare yields using Pd(OAc)₂ vs. CuI for cross-coupling steps .
  • Monitor reaction progress with HPLC or TLC to identify optimal termination points .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd) for protein targets .
  • Fluorescence quenching assays to assess DNA intercalation (e.g., using ethidium bromide displacement) .
  • Molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., kinase domains) .

Q. How do structural modifications in analogs affect bioactivity, and what SAR (Structure-Activity Relationship) trends have been observed?

  • Methodological Answer :

  • Compare analogs with modified substituents (see table below). Key trends:
  • Benzodioxole group : Enhances blood-brain barrier penetration in neuroactive analogs .
  • 3-Hydroxypropylamino side chain : Increases solubility but reduces antimicrobial potency vs. thiomorpholine derivatives .
Analog Structural Variation Bioactivity Trend
9-Methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneLacks thiazolidinone ringReduced anticancer activity
4-Oxo-2-thioxo-1,3-thiazolidinSimplified coreImproved antimicrobial activity

Q. What strategies are effective in stabilizing this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • pH stability studies : Use buffered solutions (pH 3–9) and monitor degradation via HPLC. The compound is most stable at pH 7.4 (phosphate buffer) .
  • Lyophilization : Enhances long-term storage stability by removing water-sensitive thioamide groups .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodological Answer :

  • ADMET prediction (SwissADME) to estimate permeability (LogP ≈ 2.1) and cytochrome P450 interactions .
  • Metabolite identification : Use in silico tools (e.g., GLORYx) to predict Phase I/II metabolites, such as hydroxylation at the benzodioxole methyl group .

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